7-(4-Ethylpiperazin-1-yl)-2-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidine
Description
7-(4-Ethylpiperazin-1-yl)-2-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidine is a pyrazolo[1,5-a]pyrimidine derivative featuring a 2-methoxyphenyl group at position 2, a methyl group at position 5, and a 4-ethylpiperazinyl moiety at position 7. This scaffold is notable for its versatility in drug discovery, particularly in kinase inhibition and anticancer applications.
Properties
IUPAC Name |
7-(4-ethylpiperazin-1-yl)-2-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N5O/c1-4-23-9-11-24(12-10-23)20-13-15(2)21-19-14-17(22-25(19)20)16-7-5-6-8-18(16)26-3/h5-8,13-14H,4,9-12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWUJXDVEOCETPM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2=CC(=NC3=CC(=NN32)C4=CC=CC=C4OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-ethylpiperazin-1-yl)-2-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidine typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Pyrazolo[1,5-a]pyrimidine Core: This step often involves the cyclization of appropriate precursors such as 5-amino-1H-pyrazole and 2-chloro-3-formylquinoline under basic conditions.
Substitution Reactions:
N-Alkylation: The 4-ethylpiperazin-1-yl group is typically introduced via N-alkylation reactions using ethyl piperazine and suitable alkylating agents.
Final Modifications: The methyl group is usually introduced through methylation reactions using reagents like methyl iodide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed on the aromatic rings or nitrogen-containing groups using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in various substitution reactions, including nucleophilic and electrophilic substitutions, depending on the functional groups present.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Alkylating Agents: Methyl iodide, ethyl bromide.
Solvents: Dimethyl sulfoxide (DMSO), tetrahydrofuran (THF), ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a hydroxyl group, while reduction of the aromatic ring can lead to partially or fully hydrogenated derivatives.
Scientific Research Applications
Chemistry
In chemistry, 7-(4-ethylpiperazin-1-yl)-2-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
Biologically, this compound is studied for its potential pharmacological properties. It may exhibit activity against certain enzymes or receptors, making it a candidate for drug development.
Medicine
In medicine, research is focused on its potential therapeutic applications. It may have activity against specific diseases or conditions, such as cancer, inflammation, or neurological disorders.
Industry
Industrially, this compound can be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 7-(4-ethylpiperazin-1-yl)-2-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity.
Comparison with Similar Compounds
Key Observations :
- Position 7 : The 4-ethylpiperazinyl group in the target compound contrasts with bulkier substituents (e.g., trifluoromethyl in or pyridinylpiperazinyl in ), which may reduce steric hindrance while maintaining hydrogen-bonding capacity.
Structure-Activity Relationships (SAR)
- Position 7: Piperazinyl groups (e.g., 4-ethylpiperazine) enhance solubility and receptor affinity compared to alkylamino substituents (e.g., 2-amino-2-methylpropylamino in ).
- Position 5 : Methyl substitution (target compound) improves metabolic stability over bulkier groups (e.g., isopropyl in ).
- Position 2 : Methoxyphenyl groups balance lipophilicity and electronic effects, contrasting with polar substituents (e.g., hydroxyl in ) or halogens (e.g., trifluoromethyl in ).
Biological Activity
7-(4-Ethylpiperazin-1-yl)-2-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidine is a compound of interest due to its potential therapeutic applications. This article reviews its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure
The chemical structure of the compound is characterized by a pyrazolo[1,5-a]pyrimidine core, substituted with an ethylpiperazine moiety and a methoxyphenyl group. This unique structure may contribute to its biological properties.
Research indicates that compounds with similar structures often interact with various biological targets, including:
- Kinase Inhibition : Many pyrazolo[1,5-a]pyrimidines exhibit inhibitory effects on specific kinases, which play crucial roles in cell signaling pathways.
- Antiviral Activity : Some derivatives have shown efficacy against viral infections by inhibiting viral replication mechanisms.
Antiviral Activity
In a study evaluating antiviral properties, derivatives of pyrazolo[1,5-a]pyrimidine demonstrated significant inhibition against hepatitis C virus (HCV) at concentrations as low as 10 μM. The compound exhibited a 95% inhibition rate, indicating its potential as an antiviral agent .
Kinase Inhibition
A detailed evaluation of related compounds showed that certain derivatives could inhibit PI3K kinases with IC50 values ranging from 0.47 µM to 3.56 µM. This suggests that this compound might similarly interact with these targets .
Case Study 1: Antiviral Efficacy
In vitro studies demonstrated that the compound significantly inhibited HCV replication in Huh7 cell cultures. The results indicated that the compound not only prevented viral entry but also interfered with the replication cycle .
Case Study 2: Kinase Activity
A comparative analysis of various pyrazolo[1,5-a]pyrimidines revealed that those with structural similarities to our compound showed promising activity against PI3Kα and PI3Kδ isoforms. The selectivity and potency observed in these studies highlight the therapeutic potential of this class of compounds in cancer treatment .
Summary of Biological Activities
| Activity | IC50/Effectiveness | Notes |
|---|---|---|
| Antiviral (HCV) | 10 µM (95% inhibition) | Significant reduction in viral load |
| Kinase Inhibition (PI3K) | 0.47 - 3.56 µM | Selective inhibition observed |
Q & A
Q. What are the common synthetic routes for pyrazolo[1,5-a]pyrimidine derivatives, and how can they be optimized for this compound?
The synthesis typically involves cyclization of 5-aminopyrazole precursors with carbonyl-containing reagents. For example, refluxing 5-amino-3-arylpyrazoles with ethyl 2,4-dioxopentanoate in ethanol yields pyrazolo[1,5-a]pyrimidine cores . Optimization includes solvent selection (e.g., pyridine or 1,4-dioxane), reaction time (3–6 hours), and purification via column chromatography (petroleum ether/ethyl acetate mixtures). Yield improvements (60–70%) are achieved by controlling stoichiometry and using catalysts like triethylamine .
Q. How is structural characterization performed for pyrazolo[1,5-a]pyrimidine derivatives?
Key techniques include:
- 1H/13C NMR : Assign aromatic protons (δ 6.8–8.2 ppm) and substituents (e.g., ethylpiperazine δ 2.4–3.2 ppm) .
- Mass spectrometry (MS) : Confirm molecular ion peaks (e.g., [M+H]+ for C21H16ClN7Al at m/z 402.1) .
- X-ray crystallography : Resolve planar fused-ring systems and dihedral angles (e.g., <1.5° between pyrazole and pyrimidine rings) .
Q. What solvents and conditions are critical for recrystallization?
Ethanol, cyclohexane, or dichloromethane/cyclohexane mixtures (1:1 v/v) are used for recrystallization. Temperature control (273 K) during neutralization ensures high-purity crystals .
Advanced Research Questions
Q. How can computational chemistry aid in predicting reactivity and optimizing synthesis?
Quantum chemical calculations (e.g., DFT) model reaction pathways, such as cyclization barriers, while machine learning identifies optimal conditions (solvent, catalyst). This reduces trial-and-error experimentation, as demonstrated in ICReDD’s integrated computational-experimental workflows .
Q. What strategies resolve contradictory spectral data during structural validation?
- Dynamic NMR : Detect conformational exchange in piperazine substituents (e.g., coalescence temperature analysis).
- 2D NMR (COSY, HSQC) : Correlate ambiguous proton-carbon assignments .
- Synchrotron X-ray diffraction : Enhance resolution for low-quality crystals .
Q. How do substituents at position 7 influence biological activity?
The 4-ethylpiperazine group enhances solubility and receptor binding (e.g., peripheral benzodiazepine receptors). Comparative studies show trifluoromethyl or chlorophenyl groups at this position increase metabolic stability but reduce affinity for COX-2 .
Q. What methodologies assess in vitro biological activity for this compound?
- Enzyme inhibition assays : Measure IC50 against targets (e.g., HMG-CoA reductase) using spectrophotometric monitoring of NADPH oxidation .
- Cellular assays : Evaluate antiproliferative effects via MTT assays (e.g., IC50 <10 µM in cancer cell lines) .
- Receptor binding : Radioligand displacement assays (e.g., CRF1 antagonists with Ki <100 nM) .
Data Contradiction and Reproducibility
Q. How to address discrepancies in reported melting points for analogous compounds?
Q. Why do synthetic yields vary across studies, and how can reproducibility be improved?
Variations arise from:
- Oxygen sensitivity : Use argon atmosphere during reflux .
- Catalyst purity : Triethylamine must be freshly distilled (<0.1% water) . Standardized protocols (e.g., strict temperature control ±2°C) improve interlab reproducibility .
Methodological Tables
Table 1: Key spectral data for pyrazolo[1,5-a]pyrimidine derivatives
| Substituent | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) | MS (m/z) |
|---|---|---|---|
| 4-Ethylpiperazine | 2.45 (q), 3.10 (m) | 48.2 (CH2), 52.1 (N-CH2) | 402.1 |
| 2-Methoxyphenyl | 6.85–7.40 (m) | 112.5–159.8 (Ar-C) | — |
Table 2: Solvent systems for purification
| Compound Type | Eluent Ratio (v/v) | Purity (%) |
|---|---|---|
| Chlorinated derivatives | 9:1 Petroleum ether/EtOAc | ≥98 |
| Carboxylate esters | 8:2 Petroleum ether/EtOAc | ≥95 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
